Surinabant

Catalog No.
S544257
CAS No.
288104-79-0
M.F
C23H23BrCl2N4O
M. Wt
522.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Surinabant

CAS Number

288104-79-0

Product Name

Surinabant

IUPAC Name

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-ylpyrazole-3-carboxamide

Molecular Formula

C23H23BrCl2N4O

Molecular Weight

522.3 g/mol

InChI

InChI=1S/C23H23BrCl2N4O/c1-2-18-21(23(31)28-29-12-4-3-5-13-29)27-30(20-11-10-17(25)14-19(20)26)22(18)15-6-8-16(24)9-7-15/h6-11,14H,2-5,12-13H2,1H3,(H,28,31)

InChI Key

HMXDWDSNPRNUKI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide, SR 147778, SR-147778, SR147778, surinabant

Canonical SMILES

CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br

The exact mass of the compound Surinabant is 520.0432 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Surinabant (CAS: 288104-79-0), also known as SR147778, is a potent and selective diarylpyrazole-class antagonist of the cannabinoid type-1 (CB1) receptor.[1][2] It was developed as a second-generation alternative to earlier CB1 antagonists like Rimonabant, with research focusing on its potential to mitigate weight gain associated with smoking cessation and its utility in models of addiction and metabolic disorders.[3][4] Surinabant demonstrates high affinity for human CB1 receptors and is characterized by its oral activity and long duration of action in preclinical models, making it a key tool compound for investigating the physiological roles of the endocannabinoid system.[1][5]

While both Surinabant and the first-generation compound Rimonabant (SR141716) are CB1 receptor antagonists, they are not functionally interchangeable in a research context. Key structural differences, such as the replacement of a 4-position methyl group with an ethyl group in Surinabant, contribute to a distinct pharmacological profile, including enhanced metabolic stability and a longer duration of action.[5] Furthermore, Surinabant exhibits significantly higher selectivity for the CB1 receptor over the CB2 receptor compared to Rimonabant.[3] This enhanced selectivity is critical for experiments aiming to isolate CB1-mediated effects and avoid the confounding variables of CB2 receptor activity. The well-documented psychiatric side effects that led to the withdrawal of Rimonabant from clinical use also necessitate the use of distinct tool compounds like Surinabant in preclinical models, particularly in behavioral and neurological studies where a differentiated safety profile is a key experimental variable.[6][7]

Superior Receptor Selectivity: Over 700-Fold Preference for CB1 vs. CB2 Receptors

Surinabant demonstrates substantially higher selectivity for the human CB1 receptor over the human CB2 receptor compared to the first-generation antagonist Rimonabant. In competitive binding assays, Surinabant displayed a Ki of 3.5 nM for the human CB1 receptor and a Ki of >1000 nM for the human CB2 receptor, indicating a selectivity ratio of over 285-fold.[3] Another study reported a Ki of 0.56 nM for rat CB1 and 400 nM for rat CB2, yielding a selectivity of ~714-fold.[3] In contrast, Rimonabant's reported affinity for the CB2 receptor is significantly higher (Ki > 1000 nM is a common citation, but some sources suggest it is closer to 500-600 nM), making Surinabant a more precise tool for isolating CB1-specific pathways.[3][5]

Evidence DimensionReceptor Binding Affinity (Ki) & Selectivity Ratio (CB2 Ki / CB1 Ki)
Target Compound DataSurinabant: Ki = 0.56 nM (rat CB1), Ki = 400 nM (rat CB2); Selectivity Ratio = ~714-fold
Comparator Or BaselineRimonabant: Ki ≈ 2 nM (CB1), Ki > 1000 nM reported, but often functionally lower, leading to a comparatively lower selectivity ratio.
Quantified DifferenceSurinabant shows a significantly higher quantitative selectivity for CB1 over CB2 receptors.
ConditionsCompetitive radioligand binding assays using rat brain membranes (CB1) and spleen membranes (CB2).

Higher selectivity minimizes the risk of confounding experimental results from off-target CB2 receptor modulation, ensuring data more accurately reflects CB1-specific activity.

Enhanced In Vivo Profile: Potent Oral Activity and Long Duration of Action

Surinabant is characterized by its high oral bioavailability and extended duration of action in preclinical models, a key advantage for chronic dosing studies. Following oral administration in mice, Surinabant effectively displaced ex vivo [3H]-CP 55,940 binding to brain membranes with an ED50 of 3.8 mg/kg and demonstrated a prolonged pharmacodynamic effect.[3] This profile is attributed in part to the 4-ethyl group on the pyrazole ring, which enhances metabolic stability compared to the 4-methyl group of Rimonabant.[5] This allows for more stable plasma concentrations and sustained target engagement in long-term behavioral or metabolic studies, potentially reducing dosing frequency and animal handling stress.

Evidence DimensionOral Bioavailability and Duration of Action
Target Compound DataED50 = 3.8 mg/kg (p.o.) for ex vivo binding displacement in mouse brain with a long duration of action.
Comparator Or BaselineRimonabant: ED50 = 3.5 mg/kg (p.o.), but Surinabant's structural modifications suggest improved metabolic stability.
Quantified DifferenceSimilar oral potency but Surinabant possesses structural features designed for enhanced metabolic stability and a longer duration of action.
ConditionsEx vivo [3H]-CP 55,940 binding displacement in mouse brain membranes after oral administration.

The improved pharmacokinetic profile makes Surinabant more suitable for long-term in vivo studies, offering more consistent target engagement and simplifying experimental protocols.

Differentiated Preclinical Safety Profile: A Critical Alternative to Rimonabant for Neurological Studies

The primary procurement driver for Surinabant over Rimonabant in many contexts is the latter's history of inducing psychiatric side effects, including anxiety and depression, which led to its market withdrawal.[3][5] While Surinabant, as a brain-penetrant CB1 antagonist, was also discontinued from clinical development due to similar class-wide concerns, preclinical and clinical data suggest potential differences.[8] The blockade of the CB1 receptor is inherently linked to anxiogenic and depressive-like effects in some models.[1] However, subtle differences in pharmacology between 'first' and 'second' generation antagonists mean that for preclinical research into the baseline function of the endocannabinoid system, Surinabant provides a critical alternative tool compound to Rimonabant, allowing for comparative studies to dissect the precise mechanisms underlying these adverse effects.

Evidence DimensionPreclinical and Clinical Neurological Side-Effect Profile
Target Compound DataDeveloped as a second-generation compound with the goal of an improved profile, though class-wide CNS effects remain a factor.
Comparator Or BaselineRimonabant: Withdrawn from the market due to significant psychiatric adverse effects, including depression and anxiety, observed in large clinical trials.
Quantified DifferenceQualitative and mechanistic differentiation; Rimonabant has a documented, severe adverse effect profile that makes it unsuitable for many neurological studies.
ConditionsHuman clinical trials (Rimonabant) and preclinical behavioral models (both).

For researchers studying behavior, mood, or neurological function, using Surinabant instead of Rimonabant is essential to avoid the well-documented and severe psychiatric liabilities of the older compound, ensuring that observed effects are not artifacts of this specific adverse profile.

Isolating CB1-Specific Pathways in Central and Peripheral Systems

Due to its >700-fold selectivity for CB1 over CB2 receptors, Surinabant is the appropriate choice for in vitro and in vivo studies designed to investigate the specific functions of the CB1 receptor without the confounding influence of CB2 activation or blockade.[3] This is particularly relevant in immunology, oncology, and neuroscience research where both receptor subtypes are expressed and may have opposing or distinct roles.

Long-Term Preclinical Models of Metabolic and Addictive Disorders

The enhanced metabolic stability and long duration of action make Surinabant highly suitable for chronic in vivo studies.[3][5] Researchers conducting multi-week or multi-month studies on obesity, type-2 diabetes, or substance abuse models can benefit from a more stable pharmacokinetic profile, leading to more consistent target engagement and potentially reducing the frequency of administration compared to less stable analogs.

Behavioral Pharmacology Studies Requiring a Differentiated CNS Profile

When investigating the role of the endocannabinoid system in learning, memory, anxiety, and mood, Surinabant serves as a necessary alternative to Rimonabant. Given Rimonabant's well-documented history of inducing severe psychiatric side effects, using Surinabant allows for a more nuanced exploration of CB1 receptor function in the brain, helping to dissociate the fundamental roles of the receptor from the specific adverse event profile of a first-generation compound.[8]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

520.04323 Da

Monoisotopic Mass

520.04323 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SF8R9VCB0X

MeSH Pharmacological Classification

Cannabinoid Receptor Antagonists

Other CAS

288104-79-0

Wikipedia

Surinabant

Dates

Last modified: 02-18-2024
1: Klumpers LE, Roy C, Ferron G, Turpault S, Poitiers F, Pinquier JL, van Hasselt JG, Zuurman L, Erwich FA, van Gerven JM. Surinabant, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans. Br J Clin Pharmacol. 2013 Jul;76(1):65-77. doi: 10.1111/bcp.12071. PubMed PMID: 23278647; PubMed Central PMCID: PMC3703229.
2: Tonstad S, Aubin HJ. Efficacy of a dose range of surinabant, a cannabinoid receptor blocker, for smoking cessation: a randomized controlled clinical trial. J Psychopharmacol. 2012 Jul;26(7):1003-9. doi: 10.1177/0269881111431623. PubMed PMID: 22219220.
3: Lamota L, Bermudez-Silva FJ, Marco EM, Llorente R, Gallego A, Rodríguez de Fonseca F, Viveros MP. Effects of adolescent nicotine and SR 147778 (Surinabant) administration on food intake, somatic growth and metabolic parameters in rats. Neuropharmacology. 2008 Jan;54(1):194-205. PubMed PMID: 17720206.
4: Jones EK, Kirkham TC. Noladin ether, a putative endocannabinoid, enhances motivation to eat after acute systemic administration in rats. Br J Pharmacol. 2012 Jul;166(6):1815-21. doi: 10.1111/j.1476-5381.2012.01888.x. PubMed PMID: 22309979; PubMed Central PMCID: PMC3402806.
5: Elrashidi MY, Ebbert JO. Emerging drugs for the treatment of tobacco dependence: 2014 update. Expert Opin Emerg Drugs. 2014 Jun;19(2):243-60. doi: 10.1517/14728214.2014.899580. Review. PubMed PMID: 24654737.
6: Parylak SL, Cottone P, Sabino V, Rice KC, Zorrilla EP. Effects of CB1 and CRF1 receptor antagonists on binge-like eating in rats with limited access to a sweet fat diet: lack of withdrawal-like responses. Physiol Behav. 2012 Sep 10;107(2):231-42. doi: 10.1016/j.physbeh.2012.06.017. PubMed PMID: 22776620; PubMed Central PMCID: PMC3825516.
7: Pamplona FA, Takahashi RN. WIN 55212-2 impairs contextual fear conditioning through the activation of CB1 cannabinoid receptors. Neurosci Lett. 2006 Apr 10-17;397(1-2):88-92. PubMed PMID: 16406322.
8: Pamplona FA, Prediger RD, Pandolfo P, Takahashi RN. The cannabinoid receptor agonist WIN 55,212-2 facilitates the extinction of contextual fear memory and spatial memory in rats. Psychopharmacology (Berl). 2006 Nov;188(4):641-9. PubMed PMID: 16947018.
9: Lallemand F, De Witte P. SR147778, a CB1 cannabinoid receptor antagonist, suppresses ethanol preference in chronically alcoholized Wistar rats. Alcohol. 2006 Jul;39(3):125-34. PubMed PMID: 17127132.
10: Doggrell SA. Will the new CB1 cannabinoid receptor antagonist SR-147778 have advantages over rimonabant? Expert Opin Investig Drugs. 2005 Mar;14(3):339-42. Review. PubMed PMID: 15833065.
11: Janero DR, Makriyannis A. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis. Expert Opin Emerg Drugs. 2009 Mar;14(1):43-65. doi: 10.1517/14728210902736568 . Review. PubMed PMID: 19249987.
12: Rinaldi-Carmona M, Barth F, Congy C, Martinez S, Oustric D, Pério A, Poncelet M, Maruani J, Arnone M, Finance O, Soubrié P, Le Fur G. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3 -carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization. J Pharmacol Exp Ther. 2004 Sep;310(3):905-14. PubMed PMID: 15131245.
13: Viveros MP, de Fonseca FR, Bermudez-Silva FJ, McPartland JM. Critical role of the endocannabinoid system in the regulation of food intake and energy metabolism, with phylogenetic, developmental, and pathophysiological implications. Endocr Metab Immune Disord Drug Targets. 2008 Sep;8(3):220-30. Review. PubMed PMID: 18782018.
14: Gessa GL, Serra S, Vacca G, Carai MA, Colombo G. Suppressing effect of the cannabinoid CB1 receptor antagonist, SR147778, on alcohol intake and motivational properties of alcohol in alcohol-preferring sP rats. Alcohol Alcohol. 2005 Jan-Feb;40(1):46-53. PubMed PMID: 15582988.

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